Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Overview
Description
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1121056-78-7. It has a molecular weight of 371.54 . The compound is stored at temperatures between 0-5°C and has a purity of 95%. It appears as a white solid .
Synthesis Analysis
A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines, which could potentially include the compound . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The InChI Code for this compound is1S/C11H7BrClF3N2O2/c1-2-20-10(19)7-8(13)18-4-5(12)3-6(9(18)17-7)11(14,15)16/h3-4H,2H2,1H3
. This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
The negative potential region of the compound is usually related to the lone pair of electronegative atoms. For this compound, the negatively charged region exists in the O atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Physical And Chemical Properties Analysis
The compound is a white solid and is stored at temperatures between 0-5°C . It has a molecular weight of 371.54 .Scientific Research Applications
Novel Compound Synthesis
Research into the synthesis of novel compounds using derivatives similar to ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate has led to the creation of new imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine compounds. These compounds have been synthesized through various methods, including condensation, cyclization, and Suzuki-Miyaura cross-coupling reactions. These synthetic strategies offer pathways to diverse chemical structures with potential applications in material science, pharmaceuticals, and as probes in chemical biology (Liu, 2013; Castera-Ducros et al., 2006).
Fluorescent Probes for Mercury Ion Detection
A specific derivative of the ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate, through subsequent synthetic modifications, has shown efficacy as a fluorescent probe for mercury ions. This application is significant for environmental monitoring and the development of sensors for heavy metal detection in various matrices. The ability to detect mercury ion concentrations with such probes could have far-reaching implications for public health and safety (Shao et al., 2011).
Antibacterial Activity
Compounds synthesized from ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate have been explored for their potential antibacterial activity. This research direction holds promise for the development of new antibacterial agents, addressing the critical need for novel therapeutics in the face of growing antibiotic resistance. The design and synthesis of these derivatives involve several steps of chemical modifications to enhance their activity against bacterial targets (Prasad, 2021).
Synthesis of Heterocyclic Compounds
The chemical framework of ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is instrumental in the synthesis of diverse heterocyclic compounds. These compounds are crucial in drug discovery and development, serving as core structures for pharmaceuticals with varied therapeutic effects. Research has shown that through creative synthetic routes, a wide array of heterocyclic compounds can be derived from similar precursors, showcasing the versatility and potential of these chemical entities in medicinal chemistry (Honey et al., 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClF3N2O2/c1-2-20-10(19)7-8(13)18-4-5(12)3-6(9(18)17-7)11(14,15)16/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULXFAFNFUVLCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738464 | |
Record name | Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate | |
CAS RN |
1121056-78-7 | |
Record name | Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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